

# Spectroscopic Profile of 2-Bromomesitylene: A Technical Guide

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## Compound of Interest

Compound Name: 2-Bromomesitylene

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Bromomesitylene** (2-bromo-1,3,5-trimethylbenzene), a vital reagent in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in complex synthetic pathways.

## Spectroscopic Data Summary

The empirical and mass spectrometry data for **2-Bromomesitylene** are summarized in the tables below, providing a clear and concise reference for researchers.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data of 2-Bromomesitylene**

Chemical Shift (ppm)	Multiplicity	Assignment	Solvent
6.86	s	Aromatic H	$\text{CDCl}_3$
2.357	s	para- $\text{CH}_3$	$\text{CDCl}_3$
2.218	s	ortho- $\text{CH}_3$	$\text{CDCl}_3$

Source: ChemicalBook.[1]

## Table 2: $^{13}\text{C}$ NMR Spectroscopic Data of 2-Bromomesitylene

A full, experimentally verified list of chemical shifts for the  $^{13}\text{C}$  NMR spectrum of **2-Bromomesitylene** is available in spectral databases such as SpectraBase. Due to the molecule's symmetry, five distinct signals are expected in the  $^{13}\text{C}$  NMR spectrum: three for the aromatic carbons (C-Br, C-CH<sub>3</sub>, and C-H) and two for the methyl carbons (ortho and para).

## Table 3: IR Absorption Data of 2-Bromomesitylene

The infrared spectrum of **2-Bromomesitylene** exhibits characteristic absorption bands for aromatic C-H, aliphatic C-H, and C-Br bonds. Specific peak wavenumbers are available in comprehensive spectral libraries such as the Aldrich FT-IR Collection.[2] Key expected absorption regions are:

Wavenumber Range (cm <sup>-1</sup> )	Bond Vibration
3100 - 3000	Aromatic C-H stretch
3000 - 2850	Aliphatic C-H stretch
1600 - 1450	Aromatic C=C stretch
700 - 500	C-Br stretch

## Table 4: Mass Spectrometry Data of 2-Bromomesitylene

The mass spectrum of **2-Bromomesitylene** is characterized by the presence of isotopic peaks for the bromine atom ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ). The key fragments observed under electron ionization (EI) are listed below.

m/z	Relative Intensity	Assignment
198, 200	51.1, 49.7	[M] <sup>+</sup> , [M+2] <sup>+</sup> (Molecular ion)
119	100.0	[M - Br] <sup>+</sup> (Base Peak)
117	16.6	[M - Br - H <sub>2</sub> ] <sup>+</sup>
103	11.3	[C <sub>8</sub> H <sub>7</sub> ] <sup>+</sup>
91	23.4	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

Source: ChemicalBook, PubChem.[\[1\]](#)[\[3\]](#)

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for liquid samples like **2-Bromomesitylene**. Instrument parameters should be optimized for the specific equipment used.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of **2-Bromomesitylene** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a standard 5 mm NMR tube.[\[4\]](#) For <sup>13</sup>C NMR, a higher concentration (50-100 mg) may be required for a good signal-to-noise ratio within a reasonable acquisition time.[\[4\]](#)
- Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The sample is then "shimmed" to optimize the homogeneity of the magnetic field.
- Data Acquisition:
  - For <sup>1</sup>H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
  - For <sup>13</sup>C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom. A sufficient relaxation delay is crucial for accurate integration, especially for quaternary carbons.

## Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: As a liquid, **2-Bromomesitylene** can be analyzed neat.
  - Transmission Mode: A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).
  - Attenuated Total Reflectance (ATR): A drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or germanium).[\[5\]](#)[\[6\]](#)
- Instrument Setup: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The spectral range is typically set to 4000-400  $\text{cm}^{-1}$ .
- Data Acquisition: The sample is placed in the instrument, and the spectrum is acquired. Multiple scans are averaged to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

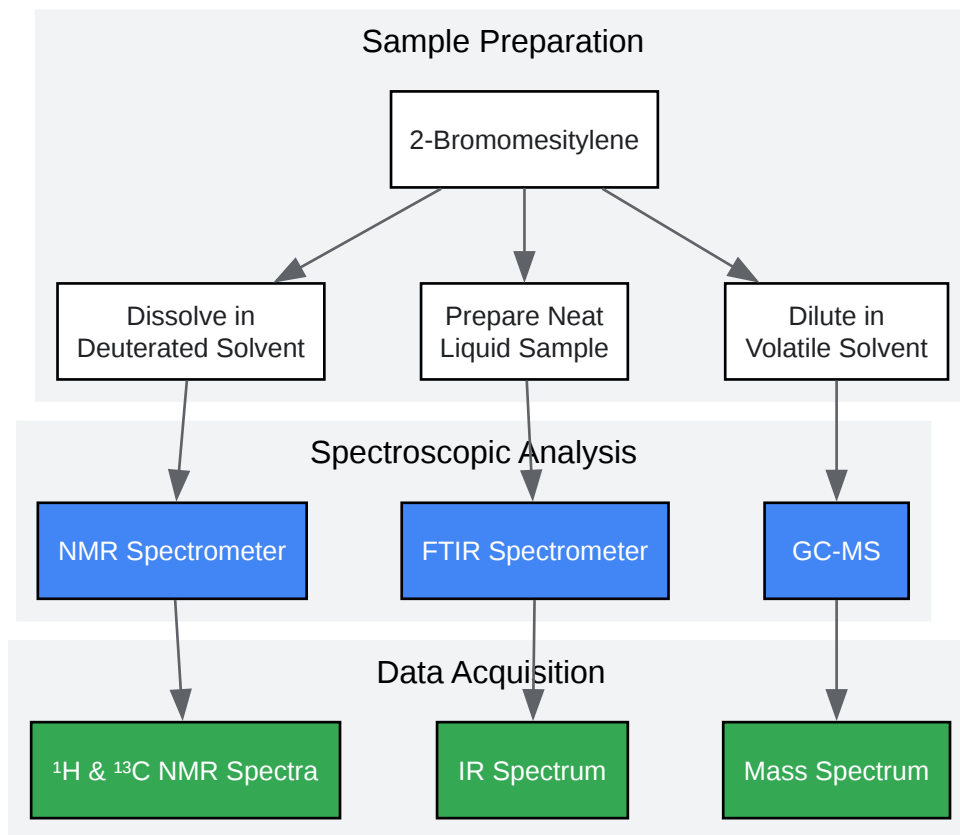
## Gas Chromatography-Mass Spectrometry (GC-MS)

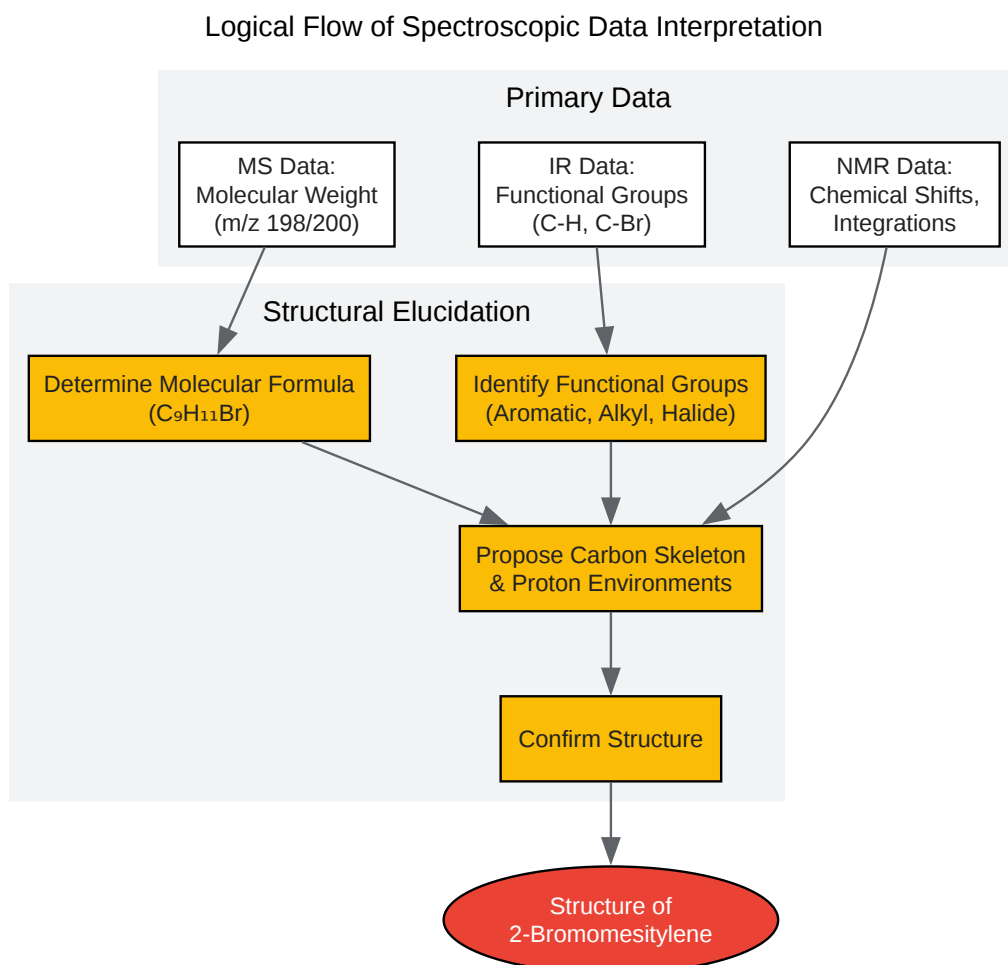
- Sample Preparation: Prepare a dilute solution of **2-Bromomesitylene** in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 10  $\mu\text{g/mL}$ .[\[7\]](#) The sample should be free of particulate matter.[\[8\]](#)
- Instrument Setup:
  - Gas Chromatograph (GC): A capillary column (e.g., DB-5) is typically used. The oven temperature program is set to separate the components of the sample based on their boiling points and interactions with the stationary phase. The injector temperature is set to ensure complete vaporization of the sample without degradation.
  - Mass Spectrometer (MS): The instrument is typically operated in electron ionization (EI) mode at 70 eV. The mass analyzer is set to scan a relevant mass range (e.g.,  $m/z$  40-300).
- Data Acquisition: A small volume (typically 1  $\mu\text{L}$ ) of the prepared solution is injected into the GC. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected. The output consists of a chromatogram (signal intensity vs. retention time) and a mass spectrum for each chromatographic peak.

## Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process of interpreting the resulting data to elucidate the structure of a molecule like **2-Bromomesitylene**.

## Experimental Workflow for Spectroscopic Analysis





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## References

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
- 2. [documents.thermofisher.com](https://documents.thermofisher.com) [[documents.thermofisher.com](https://documents.thermofisher.com)]
- 3. 2-Bromomesitylene | C<sub>9</sub>H<sub>11</sub>Br | CID 68473 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 4. [dev.spectrabase.com](https://dev.spectrabase.com) [[dev.spectrabase.com](https://dev.spectrabase.com)]
- 5. [dev.spectrabase.com](https://dev.spectrabase.com) [[dev.spectrabase.com](https://dev.spectrabase.com)]
- 6. Benzene, 2-bromo-1,3,5-trimethyl- [[webbook.nist.gov](https://webbook.nist.gov)]
- 7. [modgraph.co.uk](https://modgraph.co.uk) [[modgraph.co.uk](https://modgraph.co.uk)]
- 8. 1-BROMO-2,3,5,6-TETRAMETHYLBENZENE(1646-53-3) <sup>13</sup>C NMR spectrum [[chemicalbook.com](https://chemicalbook.com)]
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